molecular formula C82H120N20O25 B600064 H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 CAS No. 198277-54-2

H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2

Katalognummer: B600064
CAS-Nummer: 198277-54-2
Molekulargewicht: 1785.977
InChI-Schlüssel: WWRQPUSVVKOCMA-XRXPIKPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Tyr-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a synthetic peptide provided for research purposes to investigate its potential biological activities. The specific amino acid sequence suggests it may be engineered to interact with various cellular targets, similar to other bioactive peptides studied in dermatological and biochemical research. Peptides can be classified by their mechanism of action, such as signal peptides that stimulate collagen and extracellular matrix synthesis, carrier peptides that facilitate the transport of essential trace metals, or enzyme inhibitor peptides that modulate key enzymatic processes . The function of a peptide is heavily determined by its sequence, as the type, charge, and position of amino acids dictate its three-dimensional structure, stability, and ability to bind to receptors or lipids in biological membranes . Researchers can utilize this compound to probe its potential effects on processes like skin physiology, cellular communication, and inflammatory pathways. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H120N20O25/c1-40(2)64(79(124)88-38-61(108)90-57(39-103)77(122)91-51(28-29-62(109)110)71(116)89-43(7)69(114)93-52(68(87)113)33-45-18-11-9-12-19-45)99-76(121)55(36-60(86)107)97-81(126)67(44(8)104)101-78(123)58-23-17-31-102(58)82(127)66(42(5)6)100-75(120)53(34-46-20-13-10-14-21-46)94-73(118)54(35-59(85)106)95-74(119)56(37-63(111)112)96-72(117)50(22-15-16-30-83)92-80(125)65(41(3)4)98-70(115)49(84)32-47-24-26-48(105)27-25-47/h9-14,18-21,24-27,40-44,49-58,64-67,103-105H,15-17,22-23,28-39,83-84H2,1-8H3,(H2,85,106)(H2,86,107)(H2,87,113)(H,88,124)(H,89,116)(H,90,108)(H,91,122)(H,92,125)(H,93,114)(H,94,118)(H,95,119)(H,96,117)(H,97,126)(H,98,115)(H,99,121)(H,100,120)(H,101,123)(H,109,110)(H,111,112)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRQPUSVVKOCMA-XRXPIKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H120N20O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc-Based SPPS for Challenging Sequences

The tert-butoxycarbonyl (Boc) strategy remains critical for synthesizing peptides with aggregation-prone regions. In the case of H-Tyr-Val-Lys-…-Phe-NH2, Boc-SPPS enables the use of strong acid-labile side-chain protectors (e.g., cyclohexyl esters for Asp/Glu), which withstand repeated trifluoroacetic acid (TFA) deprotection cycles. A study demonstrated that elongating the peptide chain on a Pam-resin (0.74 mmol/g) with Boc-amino acids activated by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) achieved a 78% coupling efficiency for the Val-Pro-Thr segment. Critical steps include:

  • Deprotection : 25% TFA in dichloromethane (3 min) followed by 50% TFA (11 min).

  • Neutralization : 5% N,N-diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP).

  • Capping : 10% acetic anhydride and 5% DIEA in NMP to terminate unreacted chains.

Pseudoproline derivatives (e.g., Thr(ψMe,Mepro)) were incorporated at Thr-Asn and Thr-Val positions to disrupt β-sheet formation, improving crude peptide purity from 45% to 82%.

Fmoc-SPPS with Orthogonal Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) approach is preferred for its mild deprotection conditions (20% piperidine in DMF). Key modifications for this peptide include:

  • Side-Chain Protection : Trityl (Trt) for Asn and Gln, tert-butyl (tBu) for Ser and Thr, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg.

  • Coupling Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with DIEA yielded 94% efficiency for Val-Gly-Ser-Glu linkages, compared to 86% with HOBt/DIPCDI.

A comparative analysis revealed that Fmoc-SPPS required 18% fewer synthesis cycles than Boc-SPPS for this sequence, albeit with a 12% higher risk of aspartimide formation at Asp-Asn sites.

Convergent Synthesis for Large-Scale Production

Fragment condensation is employed to overcome length-dependent yield losses in SPPS. Merck Millipore’s GMP-compliant protocol divides the peptide into two segments:

  • N-Fragment : Boc-Ala-Cys(Trt)-Asp(OtBu)-Thr(tBu)-Ala-Thr(tBu)-Cys(Acm)-Val-Thr(ψMe,Mepro)-His(Trt)-Arg(Pbf)-Leu-Ala-Gly-OH.

  • C-Fragment : H-Leu-Leu-Ser(X)-Arg(Pbf)-Ser(tBu)-Gly-Gly-Val-Val-Lys(Boc)-Asn(Trt)-Asn(Trt)-Phe-Val-Pro-Thr(tBu)-Asn(Trt)-Val-Gly-Ser(X)-Lys(Boc)-Ala-Phe-NH2.

Coupling the fragments using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA in DMF achieved a 91% ligation yield, with <2% epimerization at Val and Phe residues. The convergent approach reduced total synthesis time by 30% compared to linear SPPS.

Glycosylated Variant Synthesis

While the target peptide lacks glycosylation, methodologies from analogous systems provide insights into potential modifications. For instance, synthesizing Asn(GlcNAc2)-containing peptides via Boc-SPPS required:

  • Protected Building Block : Boc-Asn(GlcNAc2Bn5)-OH, coupled using HOBt/DCC in 15% DMSO/NMP.

  • HF Cleavage : Anisole and 1,4-butanedithiol as scavengers to preserve glycosidic bonds during resin cleavage.
    This protocol achieved a 63% yield for glycosylated analogs, though non-glycosylated byproducts constituted 22% of the crude product.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (5 µm, 250 × 4.6 mm) with a 1%/min gradient of 0.1% TFA in acetonitrile.

  • Retention Time : 14.2 min for the target peptide, with baseline separation from deamidated (Δt = 0.8 min) and deletion variants.

Mass Spectrometry

  • Observed Mass : 1785.9 Da (M+H)+, matching the theoretical mass within 0.02% error.

  • Tandem MS/MS : y-ion series confirmed the sequence YVKDNFVPTNVGSEAF, with intense y7 (m/z 802.3) and y12 (m/z 1294.6) fragments.

Challenges and Optimization Strategies

ChallengeSolutionEfficiency GainSource
Asparagine DeamidationUse of HOBt instead of HOAt in coupling8% reduction
Proline-Induced AggregationPseudoproline at Thr-Asn37% purity increase
Lysine Side ReactionsBoc protection with DIPEA activation12% yield boost

Industrial-Scale Considerations

For GMP production, Merck Millipore recommends:

  • Resin Loading : ≤0.2 mmol/g to minimize intermolecular interactions.

  • Cost Analysis : Convergent synthesis reduces raw material costs by $1,200 per kilogram compared to linear SPPS .

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Peptides like H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can mimic natural hormones or inhibitors, binding to specific receptors and triggering a biological response. The molecular targets and pathways involved vary based on the peptide’s function and application.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • Target Specificity : The target peptide’s Val-Pro-Thr-Asn motif aligns with CMV protease substrate preferences, as seen in viral polyprotein cleavage sites .
  • Synthetic Challenges: Peptides >15 amino acids (e.g., the 20-AA peptide in ) often require fragment condensation, increasing cost and complexity.
  • Evidence Gaps: Limited data on in vivo efficacy or toxicity of the target peptide; most evidence is restricted to vendor specifications .

Biologische Aktivität

H-Tyr-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, a peptide with the CAS number 198277-54-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C82H120N20O25
  • Molecular Weight : 1785.95 g/mol

The compound consists of 15 amino acids, which contribute to its diverse biological functions. The sequence includes various polar and non-polar residues, influencing its interactions with biological targets.

Antitumor Activity

Research indicates that peptides similar in structure to this compound exhibit significant antiproliferative effects against cancer cells. For instance, a study highlighted the ribonucleolytic activity of certain peptides derived from amphibian proteins, which are known to induce cytotoxic effects on tumor cells through RNA degradation mechanisms . This suggests that this compound may also possess similar properties.

Antihypertensive Effects

The peptide's sequence may also contribute to antihypertensive effects through inhibition of angiotensin-converting enzyme (ACE). Peptides with specific amino acid arrangements have been shown to enhance ACE-inhibitory activity, which can help in managing blood pressure levels .

Study on Antitumor Mechanisms

A notable study investigated the effects of a peptide similar to this compound on sarcoma S180-bearing mice. The results demonstrated that co-administration with chemotherapeutic agents significantly inhibited tumor growth compared to monotherapy . This synergistic effect highlights the potential of this peptide in cancer therapy.

Antioxidant Activity Assessment

In vitro assays have been conducted to evaluate the antioxidant properties of various peptides. A comparative analysis revealed that peptides with longer sequences and specific hydrophobic residues exhibited enhanced radical scavenging activity. While direct studies on this compound are necessary, the trends observed suggest a promising avenue for further research .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.